ETHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Overview
Description
ETHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a bromophenyl group, a trimethoxyphenyl group, and a pyrrole ring
Preparation Methods
The synthesis of ETHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
ETHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Esterification: The carboxylate group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
ETHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with similar compounds such as:
Ethyl 2-(4-bromophenyl)acetate: This compound shares the bromophenyl group but differs in the rest of the structure, leading to different chemical properties and applications.
Ethyl (4-bromobenzoyl)acetate: Another similar compound with a bromophenyl group, but with different functional groups and reactivity.
Carbamic acid, 4-bromophenyl-, ethyl ester: This compound has a similar bromophenyl group but differs in its ester functionality, affecting its chemical behavior and uses.
Properties
IUPAC Name |
ethyl (4Z)-1-(4-bromophenyl)-2-methyl-5-oxo-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrNO6/c1-6-32-24(28)21-14(2)26(17-9-7-16(25)8-10-17)23(27)18(21)11-15-12-19(29-3)22(31-5)20(13-15)30-4/h7-13H,6H2,1-5H3/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVMWTZTPWSJIY-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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